molecular formula C27H37N5O6 B15136887 E3 Ligase Ligand-linker Conjugate 17

E3 Ligase Ligand-linker Conjugate 17

Cat. No.: B15136887
M. Wt: 527.6 g/mol
InChI Key: CUKAWCHYNUCFBU-UHFFFAOYSA-N
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Description

E3 Ligase Ligand-linker Conjugate 17 is a heterobifunctional molecule designed for targeted protein degradation. It consists of a ligand that binds to a specific protein of interest, a linker, and a ligand that binds to an E3 ubiquitin ligase. This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which has gained significant attention for its potential in drug discovery and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 Ligase Ligand-linker Conjugate 17 involves several steps. Initially, the ligand for the protein of interest and the ligand for the E3 ligase are synthesized separately. These ligands are then connected via a linker. The synthetic routes often involve:

    Condensation Reactions: To form the core structures of the ligands.

    Alkylation Reactions: To introduce functional groups necessary for binding.

    Coupling Reactions: To attach the linker to the ligands.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated synthesizers. The process includes:

Chemical Reactions Analysis

Types of Reactions

E3 Ligase Ligand-linker Conjugate 17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions are typically the modified ligands and the final conjugate, which is then purified and characterized .

Scientific Research Applications

E3 Ligase Ligand-linker Conjugate 17 has a wide range of applications in scientific research, including:

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 17 functions by forming a ternary complex with the target protein and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is crucial for maintaining protein homeostasis in cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other PROTACs that utilize different E3 ligases, such as:

Uniqueness

E3 Ligase Ligand-linker Conjugate 17 is unique due to its specific ligand-linker combination, which provides distinct binding affinities and degradation efficiencies compared to other PROTACs. This uniqueness allows for tailored applications in various research and therapeutic contexts .

Properties

Molecular Formula

C27H37N5O6

Molecular Weight

527.6 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione

InChI

InChI=1S/C27H37N5O6/c33-14-16-38-15-13-29-9-11-30(12-10-29)18-19-5-7-31(8-6-19)20-1-2-21-22(17-20)27(37)32(26(21)36)23-3-4-24(34)28-25(23)35/h1-2,17,19,23,33H,3-16,18H2,(H,28,34,35)

InChI Key

CUKAWCHYNUCFBU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCC(CC4)CN5CCN(CC5)CCOCCO

Origin of Product

United States

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